molecular formula C22H14O3 B5566992 9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No. B5566992
M. Wt: 326.3 g/mol
InChI Key: VCUWHHYURADFBM-UHFFFAOYSA-N
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Description

9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one, also known as coumestrol, is a natural organic compound that belongs to the coumestan family. It is found in various plants, including soybeans, alfalfa, and clover. Coumestrol has attracted the attention of researchers due to its potential health benefits, including anti-cancer and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Chemical Properties

9-Methyl-10-Phenyl-5H-Benzo[c]Furo[3,2-g]Chromen-5-one, a derivative of benzo[f]furo[3,2-c]chromen-4-(5H)-ones, has been synthesized through a green, three-component reaction. This synthesis process is notable for its use of microwave irradiation, being catalyst-free and solvent-free, highlighting high atom-efficiency and eliminating the need for work-up or purification with column chromatography (Kumar et al., 2015).

Crystal Structure Analysis

Studies involving the crystal structure of related compounds, such as imperatorin and phellopterin, have revealed intricate details about the molecular arrangement, including C-H…O, C-H…π, and π-π interactions (Cox et al., 2003). These insights are crucial for understanding the molecular behavior and potential applications of similar compounds.

Potential Pharmacological Applications

Research into the synthesis and characterization of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives has led to compounds exhibiting cytotoxicities against certain cell lines, suggesting potential for pharmacological applications (Hu et al., 2010). It's important to note that this research is still in the early stages, and further studies are needed to fully understand the implications and possible uses in medicine.

Application in Heterocyclic Chemistry

The compound has been utilized in the synthesis of novel heterocyclic systems, demonstrating its versatility in organic chemistry. For example, its reactivity with mono- and di-nitrogen nucleophiles has led to the creation of new benzofuran derivatives, enriching the scope of heterocyclic chemistry (Ali et al., 2020).

properties

IUPAC Name

9-methyl-10-phenyl-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O3/c1-13-21(14-7-3-2-4-8-14)18-11-17-15-9-5-6-10-16(15)22(23)25-19(17)12-20(18)24-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUWHHYURADFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=C3C(=C2)C4=CC=CC=C4C(=O)O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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